![molecular formula C5H7B B3034234 1-Bromo-1-pentyne CAS No. 14752-60-4](/img/structure/B3034234.png)
1-Bromo-1-pentyne
Overview
Description
1-Bromo-1-pentyne , also known as 1-bromopent-1-yne , is an organic compound with the chemical formula C5H7Br . It falls under the category of alkyl halides and contains a bromine atom attached to a pentynyl (triple bond) carbon. The compound is colorless and has a pungent odor .
Synthesis Analysis
1-Bromo-1-pentyne can be synthesized through various methods, including halogenation of 1-pentyne using hydrogen bromide (HBr) . The reaction proceeds via electrophilic addition of HBr across the triple bond, resulting in the formation of the bromoalkyne .
Molecular Structure Analysis
The molecular structure of 1-Bromo-1-pentyne consists of a linear carbon chain with a terminal bromine atom. The triple bond between the carbon atoms imparts rigidity to the molecule. The IUPAC name for this compound is 1-bromo-1-pentyne .
Scientific Research Applications
Cyclization Reactions
1-Bromo-1-pentyne has been used in base-promoted intramolecular cyclization reactions. For example, bromoacetylenic alcohol derivatives, including 5-Bromo-2,3-epoxy-4-pentyn-1-ol, undergo cyclization under mildly basic conditions or with a catalytic amount of base (Grandjean, Pale, & Chuche, 1992).
Conformational Studies
The molecular structure and conformations of 1-pentyne, closely related to 1-Bromo-1-pentyne, have been studied. Research using gas electron diffraction revealed a mixture of conformations in gaseous 1-pentyne (Trætteberg, Bakken, & Hopf, 1999).
Synthesis of Complex Compounds
In the synthesis of complex organic compounds, 1-bromo-1-pentyne serves as an intermediate. For example, it has been utilized in synthesizing (Z)-7-hexadecen-1-yl acetate and (Z)-7-hexadecenal, compounds of interest in organic chemistry and biochemistry (Sharma, Chand, & Verma, 1994).
Alkynyl- and Substituted Alkynylcyclopropanes Synthesis
1-Bromo-1-pentyne is a key component in synthesizing alkynyl- and substituted alkynylcyclopropanes. These compounds have diverse applications in chemistry, particularly in the creation of more complex molecular structures (Militzer et al., 1993).
Dienals Production
The compound is used in synthesizing various dienals, like 4,7-decadienal and 4,7-tridecadienal, by coupling with other organic compounds. These syntheses have relevance in fragrance and flavor industries (Ward & Dorp, 2010).
Macrolide Pheromone Synthesis
In a novel approach, 1-bromo-1-pentyne has been used in synthesizing a macrolide pheromone of Cucujid grain beetles, showcasing its utility in bioorganic chemistry and entomology (Pawar, Chattopadhyay, Chattopadhyay, & Mamdapur, 1993).
Carbohydrate-Derived Synthesis
It plays a role in synthesizing carbohydrate-derived 4-pentyn-1-ols from spirocyclic oxirane precursors, significant in organometallic chemistry (Weyershausen, Nieger, & Dötz, 2000).
Catalysis and Hydrogenation Studies
1-Bromo-1-pentyne has been studied in the context of alkyne hydrogenation over various palladium catalysts, providing insights into the behavior of palladium catalysts in chemical reactions (Teschner et al., 2006).
properties
IUPAC Name |
1-bromopent-1-yne | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7Br/c1-2-3-4-5-6/h2-3H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TWFJIRZDULTSKN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC#CBr | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7Br | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
147.01 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Bromopent-1-yne |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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